

# Technical Whitepaper: AS2863619 and its Novel TGF-β-Independent Mechanism for Foxp3 Induction

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| Compound Name:       | AS2863619 |           |
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Audience: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs (iTregs) is dependent on Transforming Growth Factor-β (TGF-β), a cytokine often counteracted by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects, and experimental validation of **AS2863619**, a small molecule that induces Foxp3 expression and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a novel, TGF-β-independent pathway. **AS2863619** is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, **AS2863619** modulates downstream signaling to activate the master transcription factor Foxp3, enabling the conversion of even antigen-specific effector and memory T cells into Tregs. This document provides a comprehensive overview of its mechanism, supporting data, and detailed experimental protocols for its evaluation.

## Core Mechanism of Action: Inhibition of CDK8/19

**AS2863619** represents a significant departure from traditional Treg induction methods. Its activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which physiologically repress Foxp3 expression in activated T cells.



The induction of Foxp3 by AS2863619 is:

- TGF-β-Independent: The compound effectively induces Foxp3 even when TGF-β signaling is neutralized.
- IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for Treg survival and function.
- TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's activity.
- Resistant to Inflammatory Cytokines: Unlike TGF-β-mediated induction, the effects of **AS2863619** are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

## The CDK8/19-STAT5 Signaling Axis

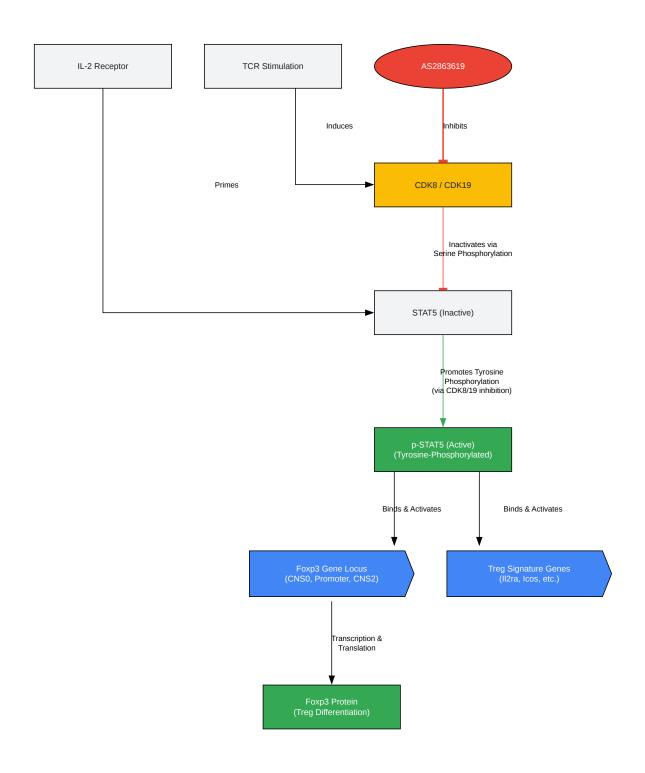
The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

AS2863619 inhibits CDK8/19, leading to two critical changes in STAT5:

- Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating serine phosphorylation on STAT5.
- Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This binding initiates the transcription of Foxp3 and other essential Treg-related genes, including II2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.





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Caption: **AS2863619** signaling pathway for Foxp3 induction.



# **Quantitative Data Summary**

The efficacy of **AS2863619** has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity

| Parameter | Target/Effect    | Value   | Notes  |
|-----------|------------------|---------|--|
| IC50      | CDK8 Inhibition  | 0.61 nM | Demonstrates high-<br>affinity binding and<br>potent inhibition. |
| IC50      | CDK19 Inhibition | 4.28 nM | Shows strong selectivity for both mediator kinases.              |
| EC50      | Foxp3 Induction  | 32.5 nM | Effective concentration for inducing Foxp3 in Tconv cells.       |

Table 2: In Vitro Effects on T Cells and STAT5 Signaling

| Naïve CD4+ TconvDose-dependent Foxp3<br>inductionConverts precursor T cells into<br>Tregs.Effector/Memory CD4+ TconvDose-dependent Foxp3<br>inductionA key advantage over TGF-β,<br>which is ineffective on this<br>population.CD8+ TconvFoxp3 InductionBroadens the potential for<br>immune suppression.Human CD4+ & CD8+ TconvSubstantial enhancement of<br>FOXP3Shows cross-species activity<br>and therapeutic relevance. | T Cell Type                                     | Effect of AS2863619 | Notes                        |
|---|---|---------------------|------------------------------|
| Effector/Memory CD4+ Tconv  Dose-dependent Foxp3 induction  which is ineffective on this population.  Broadens the potential for immune suppression.  Human CD4+ & CD8+ Tconv  Substantial enhancement of Shows cross-species activity  | Naïve CD4+ Tconv                                | ·                   | •                            |
| CD8+ Tconv Foxp3 Induction immune suppression.  Substantial enhancement of Shows cross-species activity  Human CD4+ & CD8+ Tconv  | Effector/Memory CD4+ Tconv                      | ·                   | which is ineffective on this |
| Human CD4+ & CD8+ Tconv   | CD8+ Tconv                                      | Foxp3 Induction     | •                            |
|   | Human CD4 <sup>+</sup> & CD8 <sup>+</sup> Tconv |                     | ,                            |



| Signaling Parameter            | Concentration & Time    | Effect                          |
|--------------------------------|-------------------------|---------------------------------|
| STAT5 Serine Phosphorylation   | 1 μM AS2863619 (22 hrs) | Suppression to ~40% of control  |
| STAT5 Tyrosine Phosphorylation | 1 μM AS2863619 (22 hrs) | Enhancement to ~160% of control |

# **Table 3: In Vivo Efficacy in Mouse Models**



| Model                         | Animal Strain             | Dosage &<br>Administration           | Key Outcomes   |
|-------------------------------|---------------------------|--------------------------------------|--|
| Antigen-Specific<br>Induction | DO11.10 TCR<br>Transgenic | 30 mg/kg, oral                       | - Achieves serum levels equivalent to effective in vitro doses No discernible toxicity Specifically generates antigen-specific (KJ1.26+) Foxp3+ T cells.                   |
| Contact<br>Hypersensitivity   | DNFB-sensitized mice      | 30 mg/kg, oral, daily<br>for 2 weeks | - Dampened secondary inflammatory response Milder immune cell infiltration in the skin Decreased ratio of IFN-y+ effector cells Specific increase in KLRG1+Foxp3+ T cells. |
| Autoimmune Disease<br>Models  | (e.g., EAE)               | 30 mg/kg, oral                       | - Suppressed disease progression Increased KLRG1+Foxp3+ T cells and decreased Th17 cells.  |

# **Detailed Experimental Protocols**

The following protocols are standardized methodologies for assessing the activity of **AS2863619**.

# In Vitro Foxp3 Induction in Mouse T Cells



#### • T Cell Isolation:

- Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).
- Prepare a single-cell suspension by passing tissue through a 70 μm cell strainer.
- Isolate CD4+ T cells using a negative selection magnetic bead kit to a purity of >95%.
- If desired, further sort into naïve (CD44lowCD62Lhigh) and effector/memory (CD44highCD62Llow) populations via FACS.

#### · Cell Culture and Stimulation:

- Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
- Wash plates twice with sterile PBS to remove unbound antibody.
- Seed 1-2 x 10<sup>5</sup> T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 μM 2-mercaptoethanol).
- Add soluble anti-CD28 antibody (2 μg/mL) and recombinant mouse IL-2 (50 U/mL).
- $\circ$  Add **AS2863619** at desired final concentrations (e.g., serial dilutions from 1 nM to 1  $\mu$ M). Include a vehicle-only (DMSO) control.

#### Incubation and Analysis:

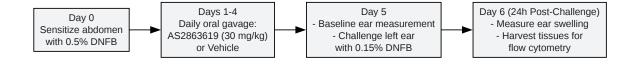
- Culture cells for 72-96 hours at 37°C in 5% CO2.
- Harvest cells and perform intracellular staining for Foxp3 using a commercially available
   Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.
- Analyze the percentage of Foxp3+ cells within the CD4+ gate by flow cytometry.

## In Vivo Contact Hypersensitivity (CHS) Model

Sensitization (Day 0):



- Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.
- Apply 25 μL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil vehicle) to the shaved skin. This is the afferent/sensitization phase.
- Treatment (Starting Day 1 or as per study design):
  - Administer AS2863619 (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
- Elicitation (Day 5):
  - Measure the baseline thickness of both ears using a digital micrometer.
  - Challenge the mice by applying 10 μL of 0.15% DNFB to both sides of the left ear. Apply vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.
- Analysis (Day 6-7):
  - Measure the ear thickness of both ears 24-48 hours after the challenge.
  - The magnitude of the CHS response is calculated as the change in ear thickness (measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus the change in the vehicle-treated ear.
  - For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T
     cell populations (e.g., IFN-γ<sup>+</sup> T cells, Foxp3<sup>+</sup> T cells) by flow cytometry.



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Caption: Experimental workflow for the in vivo CHS model.



## **Conclusion and Future Directions**

**AS2863619** is a pioneering compound that validates CDK8 and CDK19 as key negative regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-β-independent manner, particularly within antigen-experienced T cell populations, opens new therapeutic avenues for a wide range of immunological disorders. The mechanism, centered on the potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural counterparts, in vivo studies show that **AS2863619**-induced Tregs can acquire stable Tregspecific demethylation features at the Foxp3 locus over time. This suggests that transient treatment with **AS2863619** could establish long-term, antigen-specific immune tolerance.

#### Future research should focus on:

- Determining the long-term stability and functionality of AS2863619-induced Tregs in chronic inflammatory settings.
- Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation and epigenetic stability of these cells.
- Exploring combination therapies to potentially enhance the efficacy and stability of the induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like **AS2863619** offers a promising and economically viable strategy to generate patient-specific Tregs in vivo, potentially surpassing the complexities and costs of conventional ex vivo Treg therapies.

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